9-(2-Carboxy-2-cyanovinyl)julolidine

Description

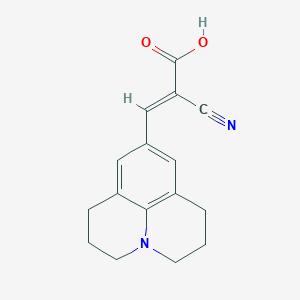

Structure

2D Structure

Properties

IUPAC Name |

(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENNHTVELFRHV-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142978-18-5 | |

| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Carboxy-2-cyanovinyl)julolidine, commonly abbreviated as CCVJ, is a fluorescent molecular rotor renowned for its sensitivity to the viscosity of its microenvironment. This property makes it an invaluable tool in a multitude of research and development applications, particularly in the fields of biochemistry, materials science, and drug development. Its fluorescence quantum yield and lifetime are strongly dependent on the rotational freedom of a specific part of the molecule, which is in turn dictated by the viscosity of the surrounding medium. This technical guide provides a comprehensive overview of the chemical and photophysical properties of CCVJ, detailed experimental protocols for its application, and an exploration of its mechanism of action.

Introduction

This compound (CCVJ) is a synthetic organic dye belonging to the julolidine (B1585534) family.[1] It is characterized by a julolidine moiety, which acts as an electron donor, connected to a cyanoacrylic acid group, an electron acceptor, via a vinyl bridge. This structure allows for intramolecular rotation, the restriction of which in viscous environments leads to a significant increase in fluorescence.[2] CCVJ is particularly noted for its good water solubility, a characteristic that makes it superior to its analogue, 9-(dicyanovinyl)julolidine (DCVJ), for many biological applications.[3] Its primary utility lies in its function as a molecular viscometer, enabling the non-invasive measurement of viscosity in complex systems such as protein solutions, cell membranes, and polymerizing mixtures.[2][4]

Physicochemical and Photophysical Properties

CCVJ is a solid at room temperature and is soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] The key properties of CCVJ are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₆H₁₆N₂O₂ | [5] |

| Molecular Weight | 268.31 g/mol | [5] |

| CAS Number | 142978-18-5 | [5] |

| Appearance | Solid | |

| Purity | ≥95% to >97% | [1][5] |

| Excitation Wavelength (λex) | ~433 - 441 nm | [3] |

| Emission Wavelength (λem) | ~496 - 500 nm | [4] |

| Fluorescence Lifetime | 0.1 ns (in low viscosity) to 0.62 ns (in high viscosity) | [6] |

Mechanism of Action: A Tale of Two Isomers

The viscosity-dependent fluorescence of CCVJ is not governed by the initially proposed Twisted Intramolecular Charge Transfer (TICT) mechanism, but rather by a process of photoisomerization.[7][8] In solution, CCVJ exists as two isomers: a fluorescent E isomer and an essentially non-fluorescent Z isomer.[7]

Upon photoexcitation, the fluorescent E isomer can undergo rotation around the carbon-carbon double bond of the vinyl bridge to form the non-fluorescent Z isomer. In low viscosity environments, this rotation is facile, leading to efficient quenching of fluorescence. However, in high viscosity environments, the intramolecular rotation is hindered, forcing the molecule to remain in the fluorescent E conformation and de-excite via the emission of a photon. This results in a significant increase in fluorescence quantum yield and lifetime.[7][8]

The following diagram illustrates this photoisomerization-based mechanism:

Caption: The fluorescence mechanism of CCVJ is governed by photoisomerization between a fluorescent E isomer and a non-fluorescent Z isomer, a process that is highly sensitive to the viscosity of the environment.

Experimental Protocols

General Preparation of CCVJ Stock Solution

A stock solution of CCVJ is typically prepared by dissolving the solid compound in a suitable organic solvent, such as DMSO, to a concentration of 1-10 mg/mL.[3] For aqueous applications, this stock solution can be diluted into the desired buffer. It is important to protect the stock solution from light to prevent photoisomerization and degradation.

Protocol for Monitoring Protein Aggregation

CCVJ is a powerful tool for studying protein aggregation, as the formation of protein aggregates creates a more viscous microenvironment, leading to an increase in CCVJ fluorescence.[9][10]

Materials:

-

Protein of interest in a suitable buffer

-

CCVJ stock solution (e.g., 1 mg/mL in DMSO)

-

Heating block or thermal cycler for inducing aggregation

-

Fluorometer or plate reader with excitation at ~440 nm and emission detection at ~500 nm

Procedure:

-

Prepare a solution of the protein of interest at the desired concentration in the appropriate buffer.

-

Add CCVJ from the stock solution to the protein solution to a final concentration of 1-5 µM. The final concentration of DMSO should be kept low (typically <1%) to avoid affecting protein stability.

-

Incubate the mixture under conditions that induce aggregation (e.g., elevated temperature, addition of a denaturant).

-

At various time points, measure the fluorescence intensity at ~500 nm with excitation at ~440 nm.

-

An increase in fluorescence intensity over time is indicative of protein aggregation.

Protocol for Viscosity Measurement

The relationship between CCVJ fluorescence and viscosity can be described by the Förster-Hoffmann equation, which states that the logarithm of the fluorescence quantum yield is proportional to the logarithm of the viscosity.[4] This allows for the creation of a calibration curve to measure unknown viscosities.

Materials:

-

CCVJ stock solution

-

A series of solutions with known viscosities (e.g., glycerol-water mixtures)

-

Sample with unknown viscosity

-

Fluorometer

Procedure:

-

Prepare a series of calibration standards with known viscosities.

-

Add CCVJ to each calibration standard and the unknown sample to the same final concentration.

-

Measure the fluorescence intensity of each calibration standard.

-

Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity for the calibration standards to generate a calibration curve.

-

Measure the fluorescence intensity of the unknown sample.

-

Use the calibration curve to determine the viscosity of the unknown sample.

Experimental Workflow and Data Analysis

The general workflow for a typical experiment using CCVJ involves sample preparation, data acquisition, and data analysis.

Caption: A generalized workflow for conducting experiments utilizing the viscosity-sensitive fluorescence of CCVJ.

Applications in Drug Development

The unique properties of CCVJ make it a valuable tool in various stages of drug development:

-

Formulation Development: CCVJ can be used to assess the viscosity of protein-based drug formulations, which is a critical parameter for injectability and stability.[3]

-

Protein Stability and Aggregation Inhibitor Screening: By monitoring protein aggregation, CCVJ can be employed in high-throughput screening assays to identify small molecules that inhibit the aggregation of therapeutic proteins.[9]

-

Understanding Disease Mechanisms: CCVJ can be used to study the aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta and tau, providing insights into disease pathogenesis.

-

Cellular Viscosity Imaging: As a fluorescent probe, CCVJ can be used to visualize changes in intracellular viscosity, which can be indicative of cellular stress or disease states.

Conclusion

This compound is a versatile and powerful fluorescent molecular rotor with broad applications in scientific research and drug development. Its sensitivity to microenvironmental viscosity, coupled with its good water solubility, makes it an ideal probe for studying a wide range of biological and chemical processes. A thorough understanding of its photoisomerization-based mechanism is crucial for the accurate interpretation of experimental data. The protocols and information provided in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the capabilities of CCVJ in their work.

References

- 1. Fluorescence anisotropy of molecular rotors. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 5. scbt.com [scbt.com]

- 6. DSpace [mospace.umsystem.edu]

- 7. CCVJ is not a simple rotor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - CCVJ Is Not a Simple Rotor Probe - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 9. Visualizing the multi-step process of protein aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative interrogation of protein co-aggregation using multi-color fluorogenic protein aggregation sensors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of CCVJ Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) is a well-established fluorescent dye belonging to the "molecular rotor" class. Its defining characteristic is a fluorescence output that is highly sensitive to the viscosity of its immediate microenvironment. This property makes CCVJ an invaluable tool for probing changes in local viscosity associated with a range of biophysical phenomena, from protein aggregation to alterations in cell membrane fluidity. Unlike dyes sensitive to polarity, CCVJ's fluorescence is primarily governed by mechanical constraints on its intramolecular motion, offering a distinct advantage in complex biological milieus, such as therapeutic protein formulations containing surfactants. This guide provides an in-depth overview of CCVJ's core photophysical mechanisms, quantitative properties, and key experimental protocols.

Core Photophysical Mechanism

The viscosity-sensitive fluorescence of CCVJ is attributed to its ability to undergo intramolecular rotation in the excited state. When CCVJ absorbs a photon, it transitions to an excited state. From this state, it can return to the ground state via two competing pathways: radiative decay (fluorescence) or non-radiative decay. The balance between these pathways is dictated by the local viscosity.

-

In low-viscosity environments: The julolidine (B1585534) and cyanovinyl groups of the molecule can rotate freely. This rotation facilitates a rapid, non-radiative decay to the ground state, resulting in weak fluorescence.

-

In high-viscosity environments: This intramolecular rotation is sterically hindered. The restriction of this non-radiative decay pathway increases the probability of radiative decay, leading to a significant enhancement in fluorescence quantum yield and lifetime.

While this behavior is often generally described by a Twisted Intramolecular Charge Transfer (TICT) model, detailed studies indicate that the photophysics of CCVJ are more accurately explained by a photoisomerization mechanism. Upon photoexcitation, the fluorescent E isomer can convert into a long-lived and essentially non-fluorescent Z isomer.[1][2][3] In the absence of light, this Z isomer slowly reverts to the fluorescent E form.[2][3] This E-Z isomerization is the primary viscosity-sensing process and is a critical consideration for steady-state fluorescence measurements.[1][2][3][4]

Quantitative Photophysical Properties

The key photophysical parameters of CCVJ are summarized below. It is crucial to note that emission and lifetime are highly dependent on the solvent and its viscosity.

| Parameter | Value | Conditions / Solvent | Citation(s) |

| Molar Extinction Coefficient (ε) | 25,404 M⁻¹cm⁻¹ | Water | [5][6] |

| Absorption Maximum (λabs) | ~440-441 nm | Water / Aqueous Buffer | [5][7] |

| 279 nm | Solvent not specified | [7][8] | |

| Excitation Wavelength (Typical) | 435 nm | For steady-state & HP-SEC | [5] |

| Emission Maximum (λem) | ~496-505 nm | Varies with environment (e.g., dextran, glycerol) | [6][9] |

| Fluorescence Lifetime (τ) | 0.1 ns to 0.62 ns | Viscosity: 13.35 to 945 mPa·s | [10] |

| Quantum Yield (Φ) | Increases with viscosity | Follows the Förster-Hoffmann equation: log(Φ) = C + α·log(η) | [11][12] |

Key Experimental Protocols

Detailed methodologies for common applications of CCVJ are provided below.

-

Stock Solution (e.g., 20 mM): CCVJ is soluble in organic solvents like DMSO and DMF.[7][8][13] To prepare a stock solution, dissolve the crystalline solid in high-purity DMSO to a concentration of ~20 mM.[13] Store this stock solution at -20°C, protected from light.

-

Aqueous Solution Preparation: CCVJ has limited solubility in aqueous buffers.[7] For experiments, first dissolve the dye in DMF or DMSO, and then dilute this solution with the desired aqueous buffer (e.g., PBS pH 7.2).[7] A 1:1 DMF:PBS solution can achieve a solubility of approximately 0.5 mg/mL.[7] It is recommended not to store aqueous solutions for more than one day.[7]

-

Working Solution (e.g., 5 µM): For a typical protein aggregation assay, the stock solution is diluted into the final sample buffer to achieve a working concentration, commonly around 5 µM.[5]

This protocol is adapted for detecting thermally induced aggregation of therapeutic proteins like IgG.[5][14]

-

Sample Preparation: Prepare protein samples (e.g., IgG formulations) at the desired concentration in a 96-well plate. Include appropriate controls such as buffer-only (placebo) and non-stressed protein.

-

Dye Addition: Add CCVJ from a concentrated stock solution to each well to a final concentration of 5 µM. Mix gently.

-

Incubation: Allow the dye and protein to incubate for a short period (e.g., up to 30 minutes) at room temperature, protected from light.

-

Fluorescence Measurement: Use a plate-reading spectrofluorometer. Set the excitation wavelength to 435 nm and scan the emission spectrum from 450 nm to 650 nm .[5]

-

Data Analysis: An increase in fluorescence intensity and/or a blue-shift in the emission maximum indicates protein aggregation, which creates a more viscous microenvironment for the CCVJ probe.[5]

This method allows for the quantification of soluble aggregates with high sensitivity.[5][14]

-

Mobile Phase Preparation: Prepare the appropriate mobile phase for High-Performance Size-Exclusion Chromatography (e.g., 50 mM sodium phosphate, 150 mM arginine, pH 7.0). Add CCVJ directly to the mobile phase to a final concentration of 5 µM .[5]

-

System Setup: Equip an HP-SEC system with a standard UV detector (e.g., 280 nm) followed by a fluorescence detector in series.

-

Fluorescence Detector Settings: Set the fluorescence detector with an excitation wavelength of 435 nm (18 nm bandwidth) and an emission wavelength of 500 nm (18 nm bandwidth).[5]

-

Sample Analysis: Inject the protein samples (stressed and non-stressed controls).

-

Data Analysis: Correlate the peaks from the UV chromatogram (total protein) with the fluorescence chromatogram. An increase in the fluorescence signal for peaks corresponding to dimers and higher-order aggregates indicates the presence of aggregated species.[5]

Applications in Research and Drug Development

CCVJ's primary utility lies in its function as a reporter for microviscosity. This allows researchers to monitor various processes that involve changes in the local environment.

A major application is in the characterization of therapeutic protein formulations, particularly for monoclonal antibodies (mAbs).[14] Protein aggregation is a critical degradation pathway that can impact product safety and efficacy. CCVJ can detect the formation of aggregates, which provide a constrained, viscous environment, causing the dye's fluorescence to "turn on".[5][14][15] This is especially valuable for formulations containing surfactants like polysorbates, where traditional polarity-sensitive dyes (e.g., ANS, SYPRO Orange) often show high background fluorescence.[5][15]

CCVJ and its derivatives are used to measure the viscosity of cell membranes and intracellular compartments.[16] Changes in membrane viscosity are associated with cellular processes, disease states, and the effects of drugs. By observing changes in CCVJ's fluorescence lifetime or intensity, researchers can gain insights into the physical state of cellular structures.

The dye can be used to monitor the kinetics of polymerization processes in real-time.[16] As monomers form polymers, the bulk viscosity of the solution increases, leading to a corresponding increase in CCVJ fluorescence.[16]

Conclusion

CCVJ is a powerful and versatile fluorescent probe for reporting on microviscosity. Its low background fluorescence in aqueous solutions and relative insensitivity to polarity make it superior to other dyes for specific applications, such as analyzing protein stability in surfactant-containing formulations.[5][8][15] Researchers utilizing CCVJ should be mindful of its photoisomerization properties, which can influence steady-state measurements and require careful experimental design and controls.[1][2] By leveraging its unique photophysical characteristics, CCVJ provides critical insights into a wide array of processes relevant to fundamental research and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. CCVJ is not a simple rotor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Flow-dependent fluorescence of CCVJ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Molecular Rotors as Dyes to Characterize Polysorbate-Containing IgG Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Molecular Rotor as Viscosity Sensor in Aqueous Colloid Solutions | J. Biomech Eng. | ASME Digital Collection [asmedigitalcollection.asme.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Protein sensing in living cells by molecular rotor-based fluorescence-switchable chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [mospace.umsystem.edu]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence anisotropy of molecular rotors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescent molecular rotors as dyes to characterize polysorbate-containing IgG formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

An In-depth Technical Guide to 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)

CAS Number: 142978-18-5

This technical guide provides a comprehensive overview of 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ), a fluorescent molecular rotor widely utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, photophysical characteristics, and its primary applications as a sensor for microenvironmental changes, particularly viscosity.

Core Properties and Data

This compound is a synthetic fluorescent dye characterized by its sensitivity to the viscosity of its surrounding environment.[1][2][3] Its molecular structure features a julolidine (B1585534) group, which acts as an electron donor, and a carboxy-cyanovinyl group, which acts as an electron acceptor. This "push-pull" electronic structure is fundamental to its function as a molecular rotor.[4]

Chemical and Physical Properties

CCVJ is typically a solid at room temperature and is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2][3] Key identifying information is summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 142978-18-5 | [2][5] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [2] |

| Molecular Weight | 268.31 g/mol | [2] |

| Appearance | Solid | [2][3] |

| Purity | ≥95% to >97% | [2][5] |

| Solubility | Soluble in DMSO | [2][3] |

| Storage | +4°C, desiccated | [2][3] |

Photophysical Properties

The fluorescence of CCVJ is highly dependent on the rotational freedom of the cyanovinyl group relative to the julolidine ring. In low-viscosity environments, the molecule can freely rotate, leading to non-radiative decay and low fluorescence quantum yield. In viscous environments, this rotation is hindered, forcing the molecule to de-excite via fluorescence, resulting in a significant increase in quantum yield.[6]

| Parameter | Value / Range | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~433 nm | 50 mM Tris (pH 8.0), 40% glycerol (B35011) | [7] |

| Emission Maximum (λem) | ~500 nm | 50 mM Tris (pH 8.0), 40% glycerol | [7] |

| Fluorescence Lifetime | 0.1 - 0.62 ns | Viscosity dependent (13.35 - 945 mPa·s) | [8] |

| Quantum Yield (Φf) | Increases with viscosity | Follows the Förster-Hoffmann equation | [9][10] |

Mechanism of Action: TICT State and Photoisomerization

The viscosity-dependent fluorescence of CCVJ is primarily governed by two photophysical processes: Twisted Intramolecular Charge Transfer (TICT) and photoisomerization.

Upon photoexcitation, the molecule transitions to a locally excited (LE) state. From the LE state, it can relax through several pathways. In low viscosity media, non-radiative decay is dominant, occurring through intramolecular rotation around the single and double bonds of the vinyl group. This rotation leads to the formation of a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state. In polar solvents, an ultrafast intramolecular charge transfer (ICT) from the LE state to an emissive ICT state can occur, followed by the formation of a dark TICT state.[11][12][13]

Furthermore, CCVJ can undergo E/Z photoisomerization around the carbon-carbon double bond. The E isomer is fluorescent, while the Z isomer is essentially non-fluorescent. In solution and under illumination, a photostationary state is reached with a mixture of both isomers. This photoisomerization process has been shown to be a significant contributor to the viscosity-sensing ability of CCVJ.[1]

Below is a diagram illustrating the photophysical pathways of CCVJ.

Caption: Photophysical pathways of CCVJ, including fluorescence, TICT formation, and photoisomerization.

Experimental Protocols

Synthesis of this compound

The synthesis of CCVJ is typically achieved through a two-step process starting from julolidine.

Step 1: Synthesis of 9-Julolidinecarboxaldehyde (B1329721)

This precursor is synthesized via the Vilsmeier-Haack formylation of julolidine.[14]

-

Materials: Julolidine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate, ethanol (B145695), water, activated charcoal.

-

Procedure:

-

Cool a flask containing DMF in a dry ice/isopropyl alcohol bath under a nitrogen atmosphere.

-

Slowly add phosphorus oxychloride to the cooled DMF.

-

Add julolidine dropwise to the mixture with stirring.

-

After the addition is complete, stir for 15 minutes, then heat on a steam bath for 2 hours.

-

Pour the reaction mixture into a slurry of crushed ice and water.

-

Neutralize the solution by adding a concentrated aqueous solution of sodium acetate.

-

Collect the precipitated aldehyde by filtration.

-

Recrystallize the crude product from an ethanol/water mixture with activated charcoal to yield 9-julolidinecarboxaldehyde as light yellow needles.[14]

-

Step 2: Knoevenagel Condensation to form CCVJ

9-julolidinecarboxaldehyde is then reacted with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), via a Knoevenagel condensation, followed by hydrolysis of the ester to the carboxylic acid.

-

Materials: 9-julolidinecarboxaldehyde, ethyl cyanoacetate, a basic catalyst (e.g., piperidine (B6355638) or ammonium (B1175870) acetate), a suitable solvent (e.g., ethanol or butanol), sodium hydroxide (B78521) (for hydrolysis).

-

Procedure (General):

-

Dissolve 9-julolidinecarboxaldehyde and ethyl cyanoacetate in the chosen solvent.

-

Add a catalytic amount of the base.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and isolate the crude ester product.

-

Hydrolyze the ester by refluxing with an ethanolic solution of sodium hydroxide.[15]

-

Acidify the reaction mixture to precipitate the final product, this compound.

-

Purify the product by recrystallization.

-

The following diagram outlines the synthesis workflow.

Caption: Synthesis workflow for this compound.

General Protocol for Viscosity Measurement

This protocol describes a general method for measuring the relative viscosity of a solution using CCVJ fluorescence.

-

Materials: CCVJ stock solution (e.g., in DMSO), buffer or solvent of interest, samples with varying viscosity (e.g., glycerol-water mixtures for calibration), fluorometer.

-

Procedure:

-

Prepare a stock solution of CCVJ in a suitable solvent like DMSO.[16]

-

Prepare a series of calibration standards with known viscosities (e.g., by mixing glycerol and water in different ratios).

-

Add a small, constant amount of the CCVJ stock solution to each calibration standard and to the unknown samples. Ensure the final concentration of CCVJ is low (micromolar range) to avoid aggregation and inner filter effects.

-

Incubate the samples to ensure the dye is evenly distributed.

-

Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set to the absorption maximum of CCVJ (around 433-440 nm).[7]

-

Record the fluorescence intensity at the emission maximum (around 500 nm).

-

Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity for the calibration standards. This should yield a linear relationship according to the Förster-Hoffmann equation (log(I) ∝ x * log(η)).[9][10]

-

Use the calibration curve to determine the viscosity of the unknown samples from their measured fluorescence intensities.

-

Protocol for Detecting Protein Stability and Aggregation

CCVJ can be used in differential scanning fluorimetry (DSF) to monitor protein unfolding and aggregation, as these processes lead to changes in the microviscosity around the probe.[3][17]

-

Materials: CCVJ stock solution, protein solution in a suitable buffer, DSF-capable real-time PCR instrument or a fluorometer with a temperature control unit.

-

Procedure:

-

Prepare a working solution of CCVJ by diluting the stock solution in the protein buffer.

-

Add the CCVJ working solution to the protein samples to a final concentration of approximately 10 µM. The optimal protein concentration should be determined empirically but is often in the range of 0.1-1 mg/mL.[17]

-

Place the samples in the DSF instrument.

-

Apply a thermal ramp, increasing the temperature incrementally (e.g., 1°C/minute) over a desired range.

-

Monitor the fluorescence of CCVJ at each temperature increment.

-

Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the fluorescence curve corresponds to the aggregation temperature (Tagg) of the protein under the tested conditions.[3][17]

-

The workflow for a protein stability assay is depicted below.

Caption: Experimental workflow for protein stability analysis using CCVJ.

Applications in Research and Drug Development

The unique properties of CCVJ make it a valuable tool in various scientific disciplines:

-

Biophysical Chemistry: Probing the microviscosity of cellular compartments, such as the cytoplasm and lipid membranes.[4]

-

Protein Science: Monitoring protein aggregation, folding, and conformational changes. Its use in DSF is particularly advantageous for high-throughput screening of protein stability in different formulations, including those containing surfactants that interfere with other dyes.[3][17]

-

Polymer Science: Monitoring polymerization reactions in real-time by detecting the increase in viscosity of the reaction medium.[4]

-

Drug Development: Characterizing the stability of therapeutic protein formulations and studying the interactions of drugs with target proteins that induce conformational or aggregational changes.[18]

References

- 1. CCVJ is not a simple rotor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCVJ (this compound) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound BioReagent, fluorescence, = 97.0 HPLC 142978-18-5 [sigmaaldrich.com]

- 7. This compound BioReagent, suitable for fluorescence, ≥97.0% (HPLC) | 142978-18-5 [sigmaaldrich.com]

- 8. Tracking Twisted Intramolecular Charge Transfer and Isomerization Dynamics in 9-(2,2-Dicyanovinyl) Julolidine Using Femtosecond Stimulated Raman Spectroscopy [cjcp.ustc.edu.cn]

- 9. Fluorescence anisotropy of molecular rotors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 13. Tracking Twisted Intramolecular Charge Transfer and Isomerization Dynamics in 9-(2,2-Dicyanovinyl) Julolidine Using Femtosecond Stimulated Raman Spectroscopy [cjcp.ustc.edu.cn]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Flow-dependent fluorescence of CCVJ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. daneshyari.com [daneshyari.com]

- 18. Protein sensing in living cells by molecular rotor-based fluorescence-switchable chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectral Choreography of a Molecular Rotor: A Technical Guide to 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral properties of 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ), a fluorescent molecular rotor renowned for its sensitivity to the microenvironment. CCVJ's unique photophysical characteristics, particularly its viscosity-dependent fluorescence, have established it as a valuable tool in cellular biology, materials science, and drug delivery systems. This document outlines the core spectral data, detailed experimental protocols for its characterization, and visual representations of the underlying mechanisms and workflows.

Core Principles: The Molecular Rotor Mechanism

CCVJ belongs to a class of fluorescent probes known as molecular rotors.[1] These molecules possess a structure that allows for intramolecular rotation in the excited state.[1] This rotational motion provides a non-radiative decay pathway, effectively quenching fluorescence.[1] In environments with high viscosity, this internal rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime.[1][2] This direct relationship between viscosity and fluorescence intensity forms the basis of CCVJ's application as a microviscosity sensor.[3][4]

The viscosity-dependent fluorescence quantum yield (Φf) of molecular rotors like CCVJ can be described by the Förster-Hoffmann equation:

log(Φf) = C + x * log(η)

where η is the viscosity, C is a constant dependent on the dye's concentration and temperature, and x is a dye-dependent sensitivity factor.[1][4]

Photophysical Properties and Photoisomerization

CCVJ exhibits absorption and emission maxima in the blue-green region of the visible spectrum.[5] However, it is crucial to note that CCVJ can undergo photoisomerization, existing as both a fluorescent E isomer and an essentially non-fluorescent Z isomer.[6] Solutions prepared from solid CCVJ initially contain the E isomer, but exposure to light leads to a photostationary state with a mixture of both isomers.[6] This phenomenon can complicate steady-state fluorescence measurements and must be considered during experimental design and data interpretation.[6]

Quantitative Spectral Data

The following tables summarize the key spectral properties of CCVJ gathered from various studies.

Table 1: General Spectroscopic Properties of CCVJ

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₆H₁₆N₂O₂ | - | [7] |

| Molecular Weight | 268.31 g/mol | - | [7][8] |

| Purity | ≥97.0% (HPLC) | - | [8][9] |

| Form | Solid | - | [8][9] |

| Solubility | Soluble in DMSO | - | [7] |

Table 2: Absorption and Emission Maxima of CCVJ in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference(s) |

| Ethanol | 444 | 474 | [5] |

| Ethanol/Glycerol (10:90 v/v) | 452 | 484 | [5] |

| 50 mM Tris pH 8.0, 40% glycerol | 433 | 500 | [8][9] |

| Plasma-hetastarch mixture | 440 (excitation) | 476 | [10] |

Table 3: Fluorescence Quantum Yield and Lifetime of CCVJ

| Solvent/Conditions | Viscosity (mPa·s) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (ns) | Reference(s) |

| Ethanol | 1.2 | 1.5 x 10⁻³ | - | [5] |

| Ethanol/Glycerol (10:90 v/v) | 945 | 6.0 x 10⁻² | - | [5] |

| Viscosity range: 13.35 - 945 | 13.35 - 945 | Varies with viscosity | 0.1 - 0.62 | [3] |

Table 4: Viscosity Sensitivity of CCVJ

| Parameter | Value | Method | Reference(s) |

| Power Law Exponent (x) | 0.54 | Steady-state fluorescence in ethylene (B1197577) glycol/glycerol mixtures | [2] |

| Power Law Relationship | Y = 0.02022 * X^0.4988 (R² = 0.9932) | Time-resolved fluorescence (Y = lifetime, X = viscosity) | [3] |

Experimental Protocols

This section details the methodologies for key experiments involving the spectral characterization of CCVJ.

Synthesis of this compound (CCVJ)

While commercially available, the synthesis of CCVJ and its derivatives generally involves the Knoevenagel condensation of a julolidine-based aldehyde with an active methylene (B1212753) compound like cyanoacetic acid. A general synthetic scheme is often employed for creating various molecular rotors.[1]

Steady-State Fluorescence Spectroscopy for Viscosity Measurement

-

Preparation of Stock Solution: Prepare a stock solution of CCVJ in a suitable solvent such as DMSO or ethanol.

-

Preparation of Viscosity Standards: Create a series of solutions with varying viscosities by mixing two miscible solvents with different viscosities but similar polarities (e.g., ethylene glycol and glycerol, or methanol (B129727) and ethylene glycol).[2][11]

-

Sample Preparation: Add a small aliquot of the CCVJ stock solution to each viscosity standard to achieve the desired final concentration (e.g., 5-10 µM).[4] Ensure thorough mixing.

-

Spectrofluorometer Setup:

-

Data Acquisition: Record the fluorescence emission spectrum for each sample.

-

Data Analysis:

-

Determine the peak emission intensity for each viscosity standard.

-

Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity.

-

Perform a linear regression to determine the viscosity sensitivity exponent 'x' from the slope of the line.[2]

-

Time-Resolved Fluorescence Spectroscopy for Lifetime Measurement

-

Sample Preparation: Prepare samples in viscosity standards as described for steady-state measurements.

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed laser source at a wavelength near the absorption maximum of CCVJ (e.g., ~440 nm).

-

Data Acquisition: Collect the fluorescence decay profiles.

-

Data Analysis:

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to CCVJ.

Caption: Mechanism of a molecular rotor like CCVJ.

Caption: Experimental workflow for viscosity sensing using CCVJ.

Caption: Interrelation of CCVJ's photophysical properties.

Conclusion

This compound is a powerful fluorescent probe with spectral properties that are exquisitely sensitive to the viscosity of its immediate environment. Its robust fluorescence response, characterized by a direct relationship between emission intensity/lifetime and viscosity, makes it an invaluable tool for researchers across various scientific disciplines. A thorough understanding of its photophysical behavior, including the potential for photoisomerization, is essential for accurate and reproducible measurements. The data and protocols presented in this guide provide a solid foundation for the effective application of CCVJ in advanced research and development.

References

- 1. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [mospace.umsystem.edu]

- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CCVJ (this compound) | Abcam [abcam.com]

- 8. This compound BioReagent, suitable for fluorescence, ≥97.0% (HPLC) | 142978-18-5 [sigmaaldrich.com]

- 9. 9-(2-カルボキシ-2-シアノビニル)ジュロリジン BioReagent, suitable for fluorescence, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. WO2005072216A2 - Supported molecular biofluid viscosity sensors for in vitro and in vivo use - Google Patents [patents.google.com]

- 11. Optical fiber-based fluorescent viscosity sensor [opg.optica.org]

Unraveling Twisted Intramolecular Charge Transfer (TICT) in Crystal Violet Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phenomenon of Twisted Intramolecular Charge Transfer (TICT) as observed in Crystal Violet Lactone (CVL). CVL serves as a canonical example of a molecule exhibiting dual fluorescence, a hallmark of the TICT mechanism, making it an excellent model system for studying charge transfer processes that are fundamental in various fields, including drug design, molecular sensors, and materials science.

Introduction to TICT and Crystal Violet Lactone

Twisted Intramolecular Charge Transfer (TICT) is a photophysical process that occurs in molecules typically composed of an electron donor (D) and an electron acceptor (A) moiety linked by a single bond that allows for torsional rotation. Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. In polar solvents, a subsequent intramolecular rotation around the D-A bond can lead to the formation of a geometrically relaxed, charge-separated state known as the TICT state. This state is characterized by a large dipole moment and a red-shifted fluorescence emission compared to the LE state. The dual fluorescence observed from both the LE and TICT states is a key characteristic of this phenomenon.

Crystal Violet Lactone (CVL) is a leuco dye that, in its closed lactone form, is colorless.[1] The molecule consists of a phthalide (B148349) group (acceptor) and two dimethylaniline groups (donors). In polar aprotic solvents, CVL exhibits the characteristic dual fluorescence, making it an ideal candidate for studying the dynamics of TICT.[2][3]

The TICT Mechanism in Crystal Violet Lactone

The TICT process in CVL can be understood as a multi-step event following photoexcitation. The key steps are outlined below and visualized in the signaling pathway diagram.

Upon absorption of a photon, the CVL molecule transitions from its ground state (S0) to a locally excited (LE) state. In this state, the geometry is largely planar. In a sufficiently polar solvent environment, the molecule can undergo a conformational change through rotation of the dimethylaniline groups. This leads to the formation of the TICT state, which is electronically and sterically distinct from the LE state. The TICT state is characterized by a near-perpendicular arrangement of the donor and acceptor moieties, leading to a significant separation of charge. Both the LE and TICT states can relax to the ground state via fluorescence, giving rise to two distinct emission bands, or through non-radiative decay pathways.

Quantitative Photophysical Data

The photophysical properties of CVL are highly dependent on the solvent environment, a phenomenon known as solvatochromism.[4][5] The stabilization of the highly polar TICT state in polar solvents leads to a significant red-shift in its emission wavelength. The table below summarizes key photophysical parameters of CVL in various aprotic solvents.

| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | LE Emission λ_max (nm) | TICT Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_F) | LE → TICT Rate (k_a) (s⁻¹) |

| n-Hexane | 1.88 | - | - | - | - | - |

| Ethyl Acetate | 6.02 | - | - | - | - | - |

| Tetrahydrofuran | 7.58 | - | - | - | - | - |

| Acetonitrile | 37.5 | ~354 | ~400 | ~520 | 0.007 | 1.06 x 10¹¹ |

Note: Data is compiled from multiple sources and serves as a representative overview.[2][3] The free energies for the LE → CT reaction range from +12 kJ/mol in nonpolar solvents to -10 kJ/mol in highly polar solvents at 25 °C.[2][3]

Experimental Protocols

The study of TICT phenomena in molecules like CVL involves a combination of steady-state and time-resolved spectroscopic techniques.

Sample Preparation

-

Purity: Crystal Violet Lactone should be of high purity (≥97%). Solvents used must be of spectroscopic grade to minimize interference from fluorescent impurities.

-

Concentration: For absorption and fluorescence measurements, prepare dilute solutions of CVL in the desired solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

Steady-State Absorption and Fluorescence Spectroscopy

-

Absorption Spectra: Record the UV-Visible absorption spectra of the CVL solutions using a dual-beam spectrophotometer. This will determine the absorption maximum (λ_max) for excitation in subsequent fluorescence experiments.

-

Fluorescence Spectra: Using a spectrofluorometer, excite the sample at its absorption maximum. Record the emission spectra across a wide range of wavelengths to capture both the LE and TICT emission bands.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to CVL.

-

Absorbance Matching: Prepare a series of dilute solutions of both the CVL sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Fluorescence Measurement: Record the fluorescence spectra for all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

where Φ_ST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single-Photon Counting - TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range.[6][7][8][9]

-

Instrumentation: A typical TCSPC setup consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Data Acquisition: The sample is excited with a high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal) is measured for millions of events.

-

Data Analysis: A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential or multi-exponential decay model to extract the fluorescence lifetimes (τ) of the LE and TICT states.

Experimental and Logical Workflows

The investigation of TICT in a molecule like CVL follows a logical progression of experiments designed to build a comprehensive understanding of its photophysical behavior.

Conclusion

The study of Twisted Intramolecular Charge Transfer in Crystal Violet Lactone provides valuable insights into the fundamental principles of photoinduced charge separation. The pronounced solvatochromism and dual fluorescence of CVL make it an excellent model system for investigating the influence of the local environment on molecular conformation and electronic properties. The experimental protocols and data presented in this guide offer a framework for researchers to explore the intricate photophysics of TICT-capable molecules, with implications for the rational design of novel fluorescent probes, sensors, and materials for a wide range of scientific and biomedical applications.

References

- 1. Crystal violet lactone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvent-controlled electron transfer in crystal violet lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

- 5. Solvatochromism and fluorescence response of a halogen bonding anion receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 7. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 8. picoquant.com [picoquant.com]

- 9. edinst.com [edinst.com]

9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ), a fluorescent molecular rotor widely utilized in biomedical research. This document details its physicochemical properties, mechanism of action, and key applications, with a focus on experimental protocols for its use as a probe for protein aggregation and membrane viscosity.

Core Properties of this compound (CCVJ)

CCVJ is a synthetic fluorescent dye known for its sensitivity to the viscosity of its local environment.[1] This property makes it an invaluable tool for studying molecular-level changes in viscosity within biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [2] |

| Molecular Weight | 268.31 g/mol | [2] |

| CAS Number | 142978-18-5 | [2] |

| Appearance | Red to dark red powder or crystals | |

| Purity | ≥95% to >97% | [1][2] |

| Solubility | Soluble in DMSO | [1] |

| Excitation Wavelength (λex) | ~433 nm | |

| Emission Wavelength (λem) | ~500 nm (in 50 mM Tris pH 8.0, 40% glycerol) |

Mechanism of Action: A Fluorescent Molecular Rotor

CCVJ functions as a fluorescent molecular rotor. Its fluorescence quantum yield is highly dependent on the rotational freedom of the cyanovinyl group relative to the julolidine (B1585534) ring.

-

In low-viscosity environments: The cyanovinyl group can rotate freely. Upon photoexcitation, the molecule rapidly returns to its ground state through non-radiative decay (intramolecular rotation), resulting in low fluorescence.

-

In high-viscosity environments: The intramolecular rotation is hindered. This restriction forces the excited molecule to return to the ground state via radiative decay, leading to a significant increase in fluorescence intensity.

This viscosity-sensitive fluorescence is the basis for its application in probing changes in the microenvironment of proteins and lipid membranes.[3][4][5]

Caption: Mechanism of CCVJ as a fluorescent molecular rotor.

Applications in Research and Drug Development

CCVJ is primarily used as a fluorescent probe in two key areas: the study of protein aggregation and the measurement of membrane viscosity.

Detection and Monitoring of Protein Aggregation

Protein misfolding and aggregation are hallmarks of numerous neurodegenerative diseases and are a critical concern in the development and formulation of biotherapeutics. CCVJ can detect the formation of protein aggregates, as the viscosity of the local environment increases when proteins aggregate, restricting the rotation of the CCVJ molecule and causing an increase in fluorescence.[6][7] This allows for real-time monitoring of the aggregation process.

This protocol provides a general framework for using CCVJ to monitor thermally induced protein aggregation.

Materials:

-

Purified protein of interest

-

CCVJ stock solution (e.g., 20 mM in DMSO)

-

Appropriate buffer for the protein (e.g., phosphate (B84403) or Tris-based buffer)

-

96-well black opaque plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the protein of interest at the desired concentration in the appropriate buffer.

-

Dilute the CCVJ stock solution to a final working concentration (e.g., 5-10 µM) in the protein solution. It is crucial to determine the optimal CCVJ concentration for each protein system to minimize artifacts.

-

-

Assay Setup:

-

Pipette the protein-CCVJ mixture into the wells of a 96-well black opaque plate. Include appropriate controls, such as buffer with CCVJ alone and protein alone.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with temperature control.

-

Set the excitation wavelength to approximately 460 nm and the emission wavelength to approximately 500 nm.[8]

-

To induce aggregation, apply a thermal ramp (e.g., from 46°C to 60°C with 2°C intervals) or incubate at a constant elevated temperature.[8]

-

Measure the fluorescence intensity at regular intervals throughout the heating process.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature or time. An increase in fluorescence indicates protein aggregation.

-

The data can be used to determine the onset temperature of aggregation or the kinetics of aggregation under different conditions.

-

Measurement of Membrane Viscosity

The viscosity of cellular membranes plays a crucial role in various cellular processes, including signal transduction and membrane trafficking. CCVJ and its derivatives can be used to measure changes in membrane viscosity in both artificial lipid bilayers and live cells.[9]

This protocol outlines a general procedure for using CCVJ to visualize changes in membrane viscosity in living cells.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

CCVJ stock solution (e.g., 20 mM in DMSO)

-

Cell culture medium

-

Fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

-

Staining with CCVJ:

-

Prepare a working solution of CCVJ in cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-5 µM). The optimal concentration should be determined experimentally to ensure sufficient signal without causing cytotoxicity.

-

Remove the existing cell culture medium and replace it with the CCVJ-containing medium.

-

Incubate the cells for a sufficient period (e.g., 15-30 minutes) at 37°C to allow the probe to incorporate into the cell membranes.

-

-

Live-Cell Imaging:

-

Wash the cells with fresh, pre-warmed culture medium to remove excess CCVJ.

-

Place the dish or coverslip on the stage of the fluorescence microscope within the environmental chamber.

-

Acquire fluorescence images using appropriate filter sets for CCVJ (e.g., excitation around 440-460 nm and emission around 480-520 nm).

-

If studying the effect of a compound on membrane viscosity, acquire baseline images before adding the compound and then capture time-lapse images after its addition.

-

-

Image Analysis:

-

Quantify the fluorescence intensity in the membrane regions of the cells using image analysis software.

-

Changes in fluorescence intensity over time or in response to treatment can be correlated with changes in membrane viscosity.

-

Signaling Pathway Involvement

Current research indicates that this compound does not directly participate in or modulate specific cellular signaling pathways. Its utility in the context of cell signaling is as an indirect reporter. By measuring changes in membrane viscosity, CCVJ can provide insights into the physical state of the membrane where many signaling events are initiated and propagated.[10] Alterations in membrane fluidity can influence the diffusion and interaction of membrane-bound receptors and signaling proteins, thereby affecting downstream signaling cascades.

Caption: Indirect relationship of CCVJ to cell signaling.

Synthesis of this compound

The synthesis of CCVJ typically involves a Knoevenagel condensation reaction between 9-formyljulolidine (B1147921) and a compound containing an active methylene (B1212753) group, such as cyanoacetic acid. This reaction is usually carried out in the presence of a basic catalyst. Researchers interested in the detailed synthesis should refer to specialized organic chemistry literature.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its ability to report on the micro-viscosity of its environment provides a unique window into the processes of protein aggregation and the dynamics of cellular membranes. While it does not directly engage with signaling pathways, the information it provides about the physical context of cellular events makes it an invaluable probe for understanding the complex interplay between the physical and biochemical aspects of cellular function. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible data with this fluorescent molecular rotor.

References

- 1. CCVJ (this compound) | Abcam [abcam.com]

- 2. scbt.com [scbt.com]

- 3. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]

- 5. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative interrogation of protein co-aggregation using multi-color fluorogenic protein aggregation sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A fluorescent molecular rotor for biomolecular imaging analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unveiling the Potential: A Technical Guide to Julolidine-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Julolidine-based fluorescent probes have emerged as a powerful class of molecular tools for sensing and imaging in a wide range of scientific disciplines. Their unique photophysical properties, particularly their function as molecular rotors, make them highly sensitive to their local environment. This in-depth technical guide explores the core characteristics of julolidine-based probes, providing a comprehensive overview of their synthesis, photophysical properties, and diverse applications.

Core Principles of Julolidine-Based Probes: The Molecular Rotor Concept

The fluorescence of many julolidine (B1585534) derivatives is governed by the principle of twisted intramolecular charge transfer (TICT). In a low-viscosity environment, the julolidine moiety and its acceptor group can freely rotate around their connecting bond upon photoexcitation. This rotation leads to the formation of a non-emissive or weakly emissive TICT state, resulting in quenched fluorescence. However, in a viscous environment or when the probe binds to a target, this intramolecular rotation is restricted. This restriction prevents the formation of the TICT state, forcing the excited molecule to relax through radiative pathways, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response is a key characteristic of many julolidine-based probes.[1][2][3]

Key Characteristics and Applications

Julolidine-based probes are prized for their:

-

High Sensitivity to Microenvironment: Their fluorescence is highly dependent on local viscosity, polarity, and pH, making them excellent environmental sensors.[4]

-

"Turn-On" Fluorescence: Many probes exhibit a significant increase in fluorescence upon binding to a target or in a specific environment, leading to a high signal-to-noise ratio.[4][5]

-

Tunable Photophysical Properties: The absorption and emission wavelengths, as well as the quantum yield, can be readily modified through chemical synthesis to suit specific applications.[6][7][8][9]

-

Good Photostability: Several julolidine derivatives exhibit high resistance to photobleaching, enabling long-term imaging experiments.[6][7][8][9]

-

Cell Permeability: Many julolidine probes are cell-permeable, allowing for their use in live-cell imaging.[4][10]

These characteristics have led to their application in diverse fields, including:

-

Bioimaging: Visualizing intracellular components such as RNA, mitochondria, and lipid droplets.[4][10]

-

Sensing: Detecting metal ions (e.g., Zn²⁺, Al³⁺), anions, and biologically important molecules like cysteine.[5][11][12]

-

Drug Discovery: High-throughput screening for potential drug candidates.

-

Materials Science: Monitoring polymerization processes and studying the properties of polymers.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of selected julolidine-based fluorescent probes from the literature.

Table 1: Julolidine-Azolium Conjugates for RNA Sensing [4][10]

| Probe | Excitation Max (λ_ex, nm) (in presence of RNA) | Emission Max (λ_em, nm) (in presence of RNA) | Quantum Yield (Φ) (in presence of RNA) | Stokes Shift (nm) |

| OX-JLD | ~470 | ~530 | ~0.25 | ~60 |

| BTZ-JLD | ~550 | ~610 | ~0.35 | ~60 |

| SEZ-JLD | 602 | 635 | 0.34 | 33 |

Table 2: Julolidine-Fused Anthracene (B1667546) Derivative [6][7][8][9]

| Probe | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

| J-A | Toluene | 450 | 518 | 0.55 | 68 |

Table 3: Julolidine-Based Probe for Zn²⁺ Sensing [5]

| Probe | Condition | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

| L1 | Free ligand | ~380 | ~480 | 0.00174 |

| L1 | In presence of Zn²⁺ | ~370 | ~460 | 0.00230 |

Table 4: Julolidine-Fluorescein Hybrid for Cysteine Sensing [13]

| Probe | Condition | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Detection Limit |

| FRCA | In presence of Cys | 538 | 567 | 39.2 nM |

Experimental Protocols

General Synthesis of Julolidine-Azolium Conjugates (e.g., for RNA sensing)[10]

This protocol describes a general method for synthesizing cationic julolidine-azolium probes.

Step 1: Synthesis of 2,3-dimethylbenzoazolium iodide salts.

-

A mixture of the corresponding 2-methylbenzoazole (1.0 eq.) and methyl iodide (1.2 eq.) in acetonitrile (B52724) is refluxed for 12 hours.

-

The solvent is evaporated under reduced pressure.

-

The resulting solid is washed with diethyl ether and dried under vacuum to yield the desired 2,3-dimethylbenzoazolium iodide salt.

Step 2: Synthesis of Julolidine Aldehyde.

-

Julolidine aldehyde can be prepared following established literature procedures.

Step 3: Condensation Reaction.

-

A mixture of the 2,3-dimethylbenzoazolium iodide salt (1.0 eq.) and julolidine aldehyde (1.2 eq.) in ethanol (B145695) is refluxed for 12 hours.

-

The reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum to obtain the final julolidine-azolium probe.

General Protocol for Live-Cell Imaging with Julolidine Probes[4][10]

This protocol provides a general workflow for using julolidine-based probes for live-cell imaging.

Step 1: Cell Culture.

-

Plate the cells of interest on a glass-bottom dish or chamber slide and culture them in an appropriate medium until they reach the desired confluency.

Step 2: Probe Loading.

-

Prepare a stock solution of the julolidine probe in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in a serum-free medium to the desired final concentration.

-

Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS).

-

Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

Step 3: Washing.

-

Remove the probe-containing medium and wash the cells with PBS to remove any excess, unbound probe.

Step 4: Imaging.

-

Add fresh culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Viscosity Sensing

The fluorescence of a julolidine-based molecular rotor is highly sensitive to the viscosity of its environment.

Signaling Pathway: RNA Sensing

Julolidine-azolium conjugates exhibit a "turn-on" fluorescence response upon binding to RNA.

Signaling Pathway: Metal Ion Sensing (e.g., Zn²⁺)

Certain julolidine derivatives act as "turn-on" fluorescent sensors for metal ions like Zn²⁺ through a chelation-enhanced fluorescence (CHEF) mechanism.

Experimental Workflow: High-Throughput Screening

Julolidine-based probes can be employed in high-throughput screening (HTS) assays to identify modulators of a particular biological process.

Conclusion

Julolidine-based fluorescent probes represent a versatile and powerful class of tools for researchers across various scientific disciplines. Their unique sensitivity to the microenvironment, coupled with their tunable photophysical properties, makes them invaluable for a wide array of applications, from fundamental cell biology to drug discovery. This guide provides a foundational understanding of these probes, offering a starting point for their successful implementation in the laboratory. Further exploration of the extensive literature in this field is encouraged to fully harness the potential of these remarkable molecular sensors.

References

- 1. Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Julolidine-based Schiff's base as a Zn2+ chemosensor: experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]

- 7. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization [agris.fao.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. A julolidine-chalcone-based fluorescent probe for detection of Al3+ in real water sample and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Developing a julolidine-fluorescein-based hybrid as a highly sensitive fluorescent probe for sensing and bioimaging cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Microviscosity in Lipid Membranes Using CCVJ: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microviscosity of lipid membranes is a critical parameter that governs the diffusion and interaction of membrane components, influencing a wide range of cellular processes including signal transduction, membrane trafficking, and the function of membrane-bound proteins. Dysregulation of membrane viscosity has been implicated in various disease states, making it a key area of investigation in cell biology and drug development. 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) is a fluorescent molecular rotor, a class of dyes whose fluorescence properties are highly sensitive to the viscosity of their immediate environment. This sensitivity makes CCVJ an invaluable tool for quantifying the microviscosity of lipid bilayers.

CCVJ's fluorescence quantum yield and lifetime are low in environments of low viscosity due to the rapid, non-radiative de-excitation of the excited state via intramolecular rotation. In more viscous environments, such as the hydrophobic core of a lipid membrane, this rotation is hindered, leading to a significant increase in fluorescence intensity and a longer fluorescence lifetime. This relationship allows for the quantitative determination of microviscosity through straightforward fluorescence measurements.

These application notes provide detailed protocols for the preparation of CCVJ, its incorporation into lipid vesicles, and the subsequent measurement of membrane microviscosity using both steady-state and time-resolved fluorescence spectroscopy.

Principle of CCVJ as a Molecular Rotor

The mechanism by which CCVJ senses viscosity is based on its ability to undergo twisted intramolecular charge transfer (TICT) in the excited state.

Caption: Principle of CCVJ as a molecular rotor for viscosity sensing.

In low viscosity environments, upon excitation, the molecule rapidly twists into the TICT state, from which it primarily returns to the ground state via a non-radiative pathway, resulting in low fluorescence. In a viscous lipid membrane, this intramolecular rotation is restricted, forcing the molecule to de-excite from the planar excited state through the emission of a photon, leading to high fluorescence.

Quantitative Data Summary

The following tables summarize quantitative data for CCVJ and related molecular rotors in various lipid membrane systems. These values can serve as a reference for experimental design and data interpretation.

Table 1: Fluorescence Lifetime of CCVJ in Solvents of Known Viscosity

| Solvent System | Viscosity (mPa·s) | Fluorescence Lifetime (ns) |

| Methanol/Glycerol (B35011) Mixtures | 13.35 | 0.1 |

| Methanol/Glycerol Mixtures | 945 | 0.62 |

Data extracted from a study demonstrating the power-law relationship between CCVJ's fluorescence lifetime and viscosity.[1]

Table 2: Microviscosity of Various Lipid Bilayers Measured with Julolidine-based Molecular Rotors

| Lipid Composition | Temperature (°C) | Measured Microviscosity (cP) | Probe Used | Measurement Method |

| DMPC | 25 | 222.53 (at 7.8 Å depth) | n-DSA (ESR) | Electron Spin Resonance |

| DMPC | 25 | 64.09 (at 16.95 Å depth) | n-DSA (ESR) | Electron Spin Resonance |

| DMPC | 10 | 472.56 (at 7.8 Å depth) | n-DSA (ESR) | Electron Spin Resonance |

| DMPC | 10 | 370.61 (at 16.95 Å depth) | n-DSA (ESR) | Electron Spin Resonance |

| DOPC | 25 | Not specified | DCVJ | Fluorescence Brightness |

| DOPC + 40 mol% Cholesterol | 25 | Increased vs pure DOPC | DCVJ | Fluorescence Brightness |

| DLPC | Not specified | Not specified | DCVJ | Fluorescence Brightness |

| SOPC | Not specified | Not specified | DCVJ | Fluorescence Brightness |

| POPC | Not specified | Not specified | DCVJ | Fluorescence Brightness |

| Liposomes + Cholesterol | Not specified | 32% increase vs control | FCVJ | Fluorescence Intensity |

| Liposomes + Nimesulide | Not specified | 63% increase vs control | FCVJ | Fluorescence Intensity |

Note: cP (centipoise) is equivalent to mPa·s. Data for DCVJ and FCVJ are included to provide a comparative context for the behavior of julolidine-based molecular rotors in lipid membranes.[2][3][4]

Experimental Protocols

Preparation of CCVJ Stock Solution

Materials:

-

This compound (CCVJ)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Protocol:

-

Weigh out the required amount of CCVJ powder.

-

Dissolve the CCVJ in anhydrous DMSO to a final concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in a tightly sealed vial, protected from light, at -20°C.

Preparation of CCVJ-Labeled Lipid Vesicles (Liposomes)

This protocol describes the thin-film hydration method for preparing unilamellar vesicles incorporating CCVJ.

Materials:

-

Lipid(s) of choice (e.g., POPC, DOPC, DPPC, with or without cholesterol) in chloroform

-

CCVJ stock solution (1-10 mM in DMSO)

-

Chloroform

-

Buffer of choice (e.g., PBS, HEPES buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

In a clean round-bottom flask, add the desired amount of lipid solution(s) in chloroform.

-

Add the CCVJ stock solution to the lipid mixture. A lipid-to-probe molar ratio of 200:1 to 500:1 is a good starting point.

-

Mix thoroughly by vortexing.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film by adding the desired buffer. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

-

Vortex the flask for several minutes to detach the lipid film and form multilamellar vesicles (MLVs). The suspension should appear milky.

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 11-21 times. The extrusion should also be performed at a temperature above the highest Tm of the lipids.

-

The resulting liposome (B1194612) suspension is now ready for fluorescence measurements.

Caption: Workflow for preparing CCVJ-labeled liposomes.

Viscosity Calibration Curve

To convert fluorescence measurements into absolute viscosity values, a calibration curve must be generated using a series of solvents with known viscosities. Glycerol-water or glycerol-methanol mixtures are commonly used for this purpose.

Materials:

-

Glycerol

-

Water or Methanol

-

CCVJ stock solution

-

Fluorometer

Protocol:

-

Prepare a series of glycerol-water or glycerol-methanol mixtures with varying glycerol concentrations (e.g., 0%, 20%, 40%, 60%, 80%, 95% by weight).

-

Look up the viscosity of each mixture at the desired experimental temperature from literature values.

-

Add a small aliquot of the CCVJ stock solution to each solvent mixture to achieve a final concentration in the low micromolar range. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the solvent viscosity.

-

Measure the fluorescence intensity (for steady-state measurements) or fluorescence lifetime (for time-resolved measurements) of CCVJ in each standard.

-

Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity.

-

Fit the data to the Förster-Hoffmann equation: log(Φ) = C + x * log(η) or log(τ) = C' + x' * log(η) where Φ is the quantum yield (proportional to intensity), τ is the fluorescence lifetime, η is the viscosity, and C, C', x, and x' are constants. This linear fit will serve as your calibration curve.